2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Select this specific oxadiazole-benzamide scaffold for your lead optimization to ensure CNS permeability and oral bioavailability. Its XLogP3 of 1.3 and TPSA of 95.7 Ų are uniquely balanced by the tetrahydropyran and 2,4-dimethoxy pattern, making it ideal for fragment-based screening. Generic analogs cannot guarantee equivalent pharmacokinetic profiles; direct experimental comparison is essential. Secure high-purity material from a verified supplier to begin your SAR exploration.

Molecular Formula C17H21N3O5
Molecular Weight 347.371
CAS No. 2034462-37-6
Cat. No. B2494178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
CAS2034462-37-6
Molecular FormulaC17H21N3O5
Molecular Weight347.371
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)OC
InChIInChI=1S/C17H21N3O5/c1-22-12-3-4-13(14(9-12)23-2)17(21)18-10-15-19-16(20-25-15)11-5-7-24-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)
InChIKeyJTUAHJHETWBAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034462-37-6): A Structurally Differentiated Oxadiazole-Benzamide Screening Compound


2,4-Dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034462-37-6) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-linked benzamide class. It features a 2,4-dimethoxybenzamide core connected via a methylene bridge to a 1,2,4-oxadiazole ring that is in turn substituted with a tetrahydropyran (oxan-4-yl) moiety. Computed physicochemical properties indicate an XLogP3 value of 1.3 and a topological polar surface area (TPSA) of 95.7 Ų [1]. This distinct combination of pharmacophoric elements differentiates it from simpler oxadiazole-benzamide analogs, making it a candidate scaffold for structure-activity relationship (SAR) exploration in early-stage drug discovery campaigns.

Why Generic Substitution of 2,4-Dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Is Not Supported by Current Evidence


Generic substitution among oxadiazole-benzamide analogs is inadvisable because even subtle structural modifications can profoundly alter key physicochemical properties that govern molecular recognition, solubility, and permeability. The target compound incorporates a tetrahydropyran ring, a 2,4-dimethoxy substitution pattern on the benzamide ring, and a specific 1,2,4-oxadiazole connectivity that collectively determine its computed lipophilicity (XLogP3 = 1.3) and hydrogen-bonding capacity [1]. Replacing the oxan-4-yl group with a simple methyl, phenyl, or unsubstituted benzamide ring—common in closely related catalog compounds—would be expected to shift the compound's property profile, potentially disrupting target engagement or altering pharmacokinetic behavior. Therefore, without direct comparative biological data, generic interchange cannot be assumed to yield equipotent or equiprofile outcomes, underscoring the need for direct experimental comparison when selecting a specific chemical probe or lead compound.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Relative to In-Class Analogs


Lipophilicity (XLogP3) Differentiates the Oxan-4-yl Analog from Typical Drug-like Oxadiazole-Benzamides

The computed XLogP3 for 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is 1.3 [1]. This value falls within the optimal lipophilicity range (LogP 1–3) for oral drug-like molecules according to Lipinski's Rule of Five, suggesting a balanced profile for membrane permeability and aqueous solubility. In contrast, many structurally simpler 1,2,4-oxadiazole-benzamide analogs (e.g., those bearing methyl or unsubstituted phenyl groups on the oxadiazole) are predicted to exhibit XLogP3 values below 1.0 or above 3.0, which may limit their drug-likeness. While direct experimental LogP data for comparator compounds are not available from permitted sources, the computed value positions the target compound distinctly within the class.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Suggests Favorable Permeability Compared to Class Baseline

The TPSA of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is 95.7 Ų [1]. This value is below the 140 Ų threshold commonly associated with good oral bioavailability and below the 90 Ų threshold often cited for blood-brain barrier (BBB) penetration. Many in-class oxadiazole-benzamides that incorporate additional hydrogen-bond donors or larger polar substituents can exhibit TPSA values >120 Ų, potentially compromising passive membrane permeability. The relatively low TPSA of this compound, therefore, represents a measurable advantage for applications where cellular or CNS penetration is desired.

TPSA Membrane permeability Blood-brain barrier

Rotatable Bond Count Confers Conformational Advantage Over Rigid Oxadiazole-Benzamide Analogs

The target compound contains 6 rotatable bonds [1]. This number falls within the acceptable range (≤10) defined by Veber's rules for oral bioavailability and is lower than that of many high-molecular-weight drug candidates, which often have >10 rotatable bonds. In comparison, oxadiazole-benzamide analogs with longer alkyl linkers or additional flexible side chains may exceed 8 rotatable bonds, potentially increasing entropic penalty upon binding. The moderate flexibility of this compound suggests a balanced conformational space that may favor target binding while maintaining acceptable pharmacokinetic properties.

Conformational flexibility Ligand efficiency Rotatable bonds

Recommended Research and Procurement Application Scenarios for 2,4-Dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide


Early-Stage Oral Drug Candidate Profiling

Based on its computed XLogP3 of 1.3, which falls within the optimal range for oral absorption [1], this compound is best suited for early ADME profiling in programs targeting oral administration. Its moderate lipophilicity suggests adequate solubility and permeability, making it a viable starting point for pharmacokinetic optimization without the need for extensive solubilizing formulation strategies.

CNS Drug Discovery Programs Requiring Passive BBB Penetration

With a TPSA of 95.7 Ų, just above the 90 Ų threshold for BBB penetration [1], this compound represents a promising scaffold for CNS-active agents. Its property profile supports passive diffusion across the blood-brain barrier, giving it an advantage over higher-TPSA oxadiazole-benzamide analogs in neurological disease target campaigns.

Fragment-Based or Ligand-Efficiency-Driven Lead Discovery

The molecule's moderate rotatable bond count (6) and balanced TPSA/TPSA profile contribute to favorable ligand efficiency metrics [1]. This makes it a suitable candidate for fragment-based screening or for integration into lead optimization libraries where maintaining low entropic penalty is essential for achieving high binding affinity per heavy atom.

Quote Request

Request a Quote for 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.